Product packaging for 6-Chloro-2-hydrazinyl-4-phenylquinoline(Cat. No.:CAS No. 27537-93-5)

6-Chloro-2-hydrazinyl-4-phenylquinoline

Cat. No.: B8768177
CAS No.: 27537-93-5
M. Wt: 269.73 g/mol
InChI Key: MVXICPVSKYVBPC-UHFFFAOYSA-N
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Description

Quinoline (B57606) Nucleus as a Privileged Scaffold in Contemporary Organic Chemistry

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal and organic chemistry. rsc.orgorientjchem.org This designation stems from its recurring presence in a wide array of biologically active compounds, including natural alkaloids and synthetic drugs. nih.govwikipedia.org Quinoline and its derivatives are known to exhibit a broad spectrum of pharmacological activities, such as antimalarial, antibacterial, anticancer, and anti-inflammatory properties. orientjchem.orgnih.gov

The versatility of the quinoline nucleus arises from its unique chemical structure. orientjchem.org As a nitrogen-containing heterocyclic aromatic compound, it can engage in various chemical reactions, including electrophilic substitution and reactions at the nitrogen atom, allowing for the creation of a diverse library of derivatives. nih.govwikipedia.org Its ability to interact with biological targets, often through DNA binding or enzyme inhibition, has made it a cornerstone in drug discovery research. orientjchem.org The development of numerous synthetic methodologies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, provides accessible routes to a wide range of substituted quinolines, further cementing its status as a fundamental building block in modern chemistry. wikipedia.org

Significance of the Hydrazine (B178648) Moiety for Chemical Derivatization

The hydrazine moiety (-NHNH2) is a highly reactive functional group that serves as a key precursor in the synthesis of numerous organic compounds. researchgate.net Hydrazines are valued for their basic and reducing properties and are used as intermediates in the production of various chemicals. mdpi.com In 6-Chloro-2-hydrazinyl-4-phenylquinoline, this group is the primary site for chemical derivatization.

Hydrazines readily react with aldehydes and ketones to form hydrazones (R1R2C=NNH2). wikipedia.org This reaction is a cornerstone of condensation chemistry and is used to build more complex molecular architectures. Hydrazones themselves are important intermediates in several named reactions, including the Wolff–Kishner reduction, the Shapiro reaction, and the Bamford–Stevens reaction. wikipedia.org Furthermore, the hydrazine moiety is a crucial building block for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles and triazoles, which are themselves important pharmacophores. wikipedia.orgnih.gov The versatility of hydrazine and its derivatives makes them invaluable tools for medicinal chemists and researchers in the development of novel molecules. researchgate.netorganic-chemistry.org

Positional Isomerism and Substituent Effects in Halogenated Phenylquinolines

The specific arrangement of substituents on the quinoline ring in this compound dictates its chemical properties and reactivity. The placement of the chloro group at position 6, the hydrazine at position 2, and the phenyl group at position 4 is critical.

Substituent Effects : Each substituent imparts distinct electronic effects. The chlorine atom at the 6-position acts as an electron-withdrawing group through induction, which modifies the electron density of the entire aromatic system. Halogen substituents are known to influence the physicochemical properties of molecules, including their fluorescence and ability to form halogen bonds. nih.govrsc.org The phenyl group at position 4 adds steric bulk and can participate in π–π stacking interactions, which can be important for molecular recognition and crystal packing. researchgate.net The hydrazinyl group at position 2 is a strong electron-donating group and a potent nucleophile, making it the most reactive site for further chemical transformations. Synthetic tuning of substituents, particularly at the 2-position of halogenated quinolines, has been shown to have a significant impact on the biological activity of the resulting compounds. nih.gov

Research Directions and Emerging Areas for this compound

The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of alprazolam, a triazolobenzodiazepine. wikipedia.org In this synthetic route, this compound is cyclized with triethyl orthoacetate to form a triazole ring fused to the quinoline system. wikipedia.org Subsequent oxidative degradation of this intermediate yields a benzophenone (B1666685) derivative that is a precursor to alprazolam. wikipedia.org

Table 2: Synthesis of this compound
StepDescription
Reactants 2,6-dichloro-4-phenylquinoline (B1308551) and hydrazine hydrate (B1144303). prepchem.com
Conditions The mixture is refluxed under a nitrogen atmosphere for one hour. prepchem.com
Workup The reaction mixture is concentrated, and the residue is suspended in warm water. prepchem.com
Purification The resulting solid is collected by filtration, dried, and recrystallized from ethyl acetate-hexane. prepchem.com
Yield 67% prepchem.com

Beyond this established application, the structural features of this compound suggest potential for broader use in chemical research. The reactive hydrazine group allows for its use as a scaffold to generate libraries of novel compounds through reactions with various electrophiles. These derivatives could be screened for a wide range of biological activities, given the proven pharmacological potential of the quinoline core. wisdomlib.org For instance, the synthesis of novel hydrazones, pyrazoles, or other heterocyclic systems from this starting material could lead to the discovery of new agents in medicinal chemistry or materials science. The compound's structure, combining a known pharmacophore (quinoline) with a versatile reactive handle (hydrazine), makes it a valuable platform for further exploration in advanced chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClN3 B8768177 6-Chloro-2-hydrazinyl-4-phenylquinoline CAS No. 27537-93-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27537-93-5

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

(6-chloro-4-phenylquinolin-2-yl)hydrazine

InChI

InChI=1S/C15H12ClN3/c16-11-6-7-14-13(8-11)12(9-15(18-14)19-17)10-4-2-1-3-5-10/h1-9H,17H2,(H,18,19)

InChI Key

MVXICPVSKYVBPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)NN

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 6 Chloro 2 Hydrazinyl 4 Phenylquinoline

Synthetic Routes to 2,6-Dichloro-4-phenylquinoline (B1308551) Precursors

The introduction of chlorine atoms onto the quinoline (B57606) ring is a fundamental transformation in the synthesis of halogenated quinoline derivatives. Various methods exist for the chlorination of the quinoline nucleus, often targeting specific positions based on the reaction conditions and the nature of the quinoline substrate.

Direct chlorination of the quinoline molecule in highly acidic media, such as concentrated sulfuric acid in the presence of silver sulfate, has been shown to yield a mixture of chloroquinolines. pjsir.org This electrophilic substitution reaction primarily targets the benzene (B151609) ring of the quinoline system, leading to substitution at the 5- and 8-positions. pjsir.org For the synthesis of 6-chloroquinolines, precursors such as chloroanilines are often employed in classic quinoline syntheses like the Skraup or Doebner-von Miller reactions.

For the introduction of a chlorine atom at the 2-position, a common strategy involves the chlorination of a precursor quinolin-2-one (carbostyril). Reagents like phosphorus oxychloride (POCl₃) are widely used to convert the hydroxyl group of the quinolin-2-one into a chloro group, yielding a 2-chloroquinoline (B121035) derivative. fly-chem.com This transformation is a crucial step in preparing the 2,6-dichloro-4-phenylquinoline precursor. A process involving the cyclization of 3-(chloroanilino)propionic acid followed by chlorination of the resulting 4-oxo-tetrahydroquinoline with phosphorus oxychloride represents another pathway to dichloroquinolines. google.com

Introducing a phenyl group at the 4-position of the quinoline ring is typically achieved through condensation reactions that construct the quinoline ring system itself. The Friedländer synthesis, which involves the base- or acid-catalyzed condensation of a 2-aminobenzophenone (B122507) with a compound containing a reactive α-methylene group (like an acetophenone), is a direct method for producing 2,4-disubstituted quinolines. For instance, the reaction of 5-chloro-2-aminobenzophenone with an appropriate acetophenone (B1666503) can yield a 6-chloro-4-phenylquinoline derivative. nih.gov

Another classical approach is the Doebner-von Miller reaction, which utilizes an α,β-unsaturated carbonyl compound (or its precursor) reacting with an aniline (B41778). A variation of this, the Doebner reaction, involves the condensation of an aniline, an aldehyde (benzaldehyde), and pyruvic acid to form a quinoline-4-carboxylic acid, which can be subsequently decarboxylated. rsc.org The Pfitzinger reaction, using an isatin (B1672199) derivative and a carbonyl compound, also yields quinoline-4-carboxylic acids. These methods build the core heterocyclic structure while simultaneously installing the desired phenyl substituent at the C4 position.

Direct Synthesis of 6-Chloro-2-hydrazinyl-4-phenylquinoline

The final step in the synthesis involves the conversion of the 2,6-dichloro-4-phenylquinoline precursor to the target hydrazinyl derivative. This is typically accomplished through a nucleophilic aromatic substitution reaction.

The chlorine atom at the 2-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen atom. Consequently, this position can be selectively targeted by nucleophiles like hydrazine (B178648).

The synthesis of this compound is achieved by reacting its precursor, 2,6-dichloro-4-phenylquinoline, with hydrazine hydrate (B1144303). prepchem.comwikipedia.org In this reaction, the hydrazine acts as a potent nucleophile, displacing the chloride ion at the C2-position. The chlorine atom at the 6-position, being on the benzene ring and less activated, remains intact under controlled reaction conditions. This regioselectivity is a key feature of the SNAr mechanism in quinoline systems. The reaction is generally robust, providing a direct and efficient route to the desired 2-hydrazinylquinoline. prepchem.com

The efficiency of the hydrazinolysis reaction is dependent on optimizing various parameters, including temperature, reaction time, and solvent. A well-documented stepwise procedure for the synthesis of this compound involves refluxing a mixture of 2,6-dichloro-4-phenylquinoline and hydrazine hydrate. prepchem.com This straightforward method provides a good yield of the final product after purification.

ParameterConditionYield (%)Reference
Reactant 12,6-dichloro-4-phenylquinoline prepchem.com
Reactant 2Hydrazine hydrate prepchem.com
SolventNone (excess hydrazine hydrate) prepchem.com
TemperatureReflux67 prepchem.com
Time1 hour67 prepchem.com
PurificationRecrystallization67 prepchem.com

While stepwise procedures are common and reliable, there is a growing interest in developing one-pot syntheses for quinoline derivatives to improve efficiency and reduce waste. clockss.orgrsc.orgnih.gov A one-pot approach could potentially combine the formation of the quinoline ring and subsequent functionalization steps. However, for the specific conversion of a dihaloquinoline to a hydrazinylquinoline, the stepwise approach is well-established and provides high selectivity due to the differential reactivity of the two halogen atoms. prepchem.com Optimization in this context focuses on maximizing the yield and purity by controlling the reaction time to prevent side reactions and simplifying the workup and purification process. prepchem.com

Comparative Analysis of Synthetic Strategies for 2-Hydrazinylquinoline Derivatives

The primary route to 2-hydrazinylquinoline derivatives involves the nucleophilic aromatic substitution of a 2-haloquinoline with hydrazine, as detailed above. This method is widely applicable and benefits from the high reactivity of the C2-position. The choice of the halogen (F, Cl, Br) can influence reaction rates, but 2-chloroquinolines are most commonly used due to their accessibility from quinolin-2-one precursors.

Alternative strategies could be envisioned, although they are less common. For example, one could consider building the pyrazole (B372694) ring fused to the quinoline system through different cyclization strategies, but this would lead to a different class of compounds. The direct introduction of a hydrazine group during the primary quinoline synthesis is challenging due to the reactivity of hydrazine under the often harsh conditions (e.g., strong acids, high temperatures) of classical quinoline syntheses.

Therefore, the post-functionalization of a pre-formed quinoline ring remains the most practical and versatile approach. The key advantages of the SNAr strategy are:

High Regioselectivity: The inherent electronic properties of the quinoline ring direct the substitution specifically to the C2 (or C4) position.

Broad Substrate Scope: The method is tolerant of a wide variety of substituents on both the benzene and pyridine (B92270) rings of the quinoline core.

Accessibility of Precursors: The 2-chloroquinoline precursors are readily synthesized from corresponding quinolin-2-ones, which can be prepared through numerous established methods (e.g., Knorr, Conrad-Limpach syntheses).

Compared to other potential methods, the SNAr reaction of 2-chloroquinolines with hydrazine hydrate offers a superior combination of efficiency, selectivity, and practicality for the synthesis of 2-hydrazinylquinoline derivatives like this compound.

Diazotization Methodologies

Diazotization provides a versatile synthetic route to introduce a hydrazinyl group onto an aromatic ring system. This method typically involves the conversion of a primary aromatic amine to a diazonium salt, which is subsequently reduced to the corresponding hydrazine derivative. While a direct diazotization route for the synthesis of this compound is not extensively documented in readily available literature, a hypothetical pathway can be postulated based on well-established chemical principles.

The synthesis would commence with the diazotization of a suitable precursor, 2-amino-6-chloro-4-phenylquinoline. This reaction is typically carried out in a cold acidic solution with sodium nitrite (B80452) to generate the corresponding diazonium salt. The unstable diazonium salt is then reduced in situ to the desired 2-hydrazinyl derivative. A common reducing agent for this transformation is stannous chloride in an acidic medium.

The general reaction scheme is as follows:

Diazotization: The primary amino group of 2-amino-6-chloro-4-phenylquinoline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (typically 0-5 °C) to form the diazonium salt.

Reduction: The resulting diazonium salt is then reduced to the hydrazine.

The following table outlines the hypothetical reaction conditions for this diazotization-reduction sequence.

StepReagentsSolventTemperature (°C)
DiazotizationSodium nitrite, Hydrochloric acidWater0-5
ReductionStannous chlorideConcentrated Hydrochloric acid0-10

It is crucial to maintain low temperatures during the diazotization step to prevent the premature decomposition of the diazonium salt. The subsequent reduction must also be carefully controlled to achieve a good yield of the desired hydrazinyl product.

Intramolecular Cyclocondensation Approaches

Intramolecular cyclocondensation reactions are fundamental in the synthesis of the quinoline core structure. These methods typically involve the reaction of an aniline derivative with a carbonyl compound containing an α-methylene group, followed by a cyclization and dehydration step. Two of the most prominent methods for quinoline synthesis are the Friedländer and Combes syntheses. These approaches could be employed to synthesize a key intermediate which is then converted to this compound.

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. wikipedia.org To synthesize a precursor for this compound, one could envision the reaction of 2-amino-5-chlorobenzophenone (B30270) with a compound that can provide the remaining two carbons of the quinoline ring, for example, a compound with an activated acetyl group.

A plausible reaction scheme would be the condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate (B1235776) in the presence of an acid or base catalyst. This would lead to the formation of a 2-hydroxy- or 2-oxo-6-chloro-4-phenylquinoline derivative, which would then require further steps to introduce the hydrazinyl group at the 2-position.

Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgnih.goviipseries.org For the synthesis of a 6-chloro-4-phenylquinoline scaffold, 4-chloroaniline (B138754) could be reacted with a β-diketone bearing a phenyl group, such as benzoylacetone. The reaction is typically catalyzed by a strong acid like sulfuric acid, which promotes the cyclization and dehydration of the intermediate enamine. wikipedia.org

The resulting 2-methyl-4-phenyl-6-chloroquinoline could then be functionalized at the 2-methyl group, for instance, through oxidation to an aldehyde or carboxylic acid, followed by a series of steps to introduce the hydrazinyl moiety.

The following table summarizes the key aspects of these two intramolecular cyclocondensation approaches for the synthesis of a quinoline precursor.

Synthesis MethodStarting MaterialsCatalystProduct Type
Friedländer2-amino-5-chlorobenzophenone, Ethyl acetoacetateAcid or Base2-hydroxy-6-chloro-4-phenylquinoline derivative
Combes4-chloroaniline, BenzoylacetoneSulfuric Acid2-methyl-6-chloro-4-phenylquinoline

These intramolecular cyclocondensation methods provide a robust foundation for the construction of the core quinoline structure, which can then be elaborated to yield the target compound, this compound. The choice of a specific synthetic route would depend on the availability of starting materials, desired yield, and the ease of subsequent functional group manipulations.

Reactivity Profiles and Chemical Transformations of 6 Chloro 2 Hydrazinyl 4 Phenylquinoline

Reactivity of the Hydrazinyl Group

Alkylation and Acylation Reactions at the Hydrazinyl Nitrogen

The hydrazinyl group at the C-2 position of the quinoline ring is a potent nucleophile, owing to the alpha-effect, where the lone pair on the terminal nitrogen enhances the reactivity of the adjacent nitrogen. This high nucleophilicity makes the hydrazinyl group the primary site for alkylation and acylation reactions. These reactions often proceed via condensation with carbonyl-containing compounds, followed by intramolecular cyclization to yield fused heterocyclic systems.

The most significant transformations involve reactions with 1,2- or 1,3-dielectrophiles, which serve as scaffolds for constructing new five-membered rings fused to the quinoline core, such as pyrazole (B372694) and triazole systems.

Cyclocondensation Reactions:

Formation of Fused Triazoles: The reaction of 2-hydrazinylquinolines with reagents containing a single carbon atom, such as formic acid, acetic acid, or carbon disulfide, leads to the formation of acs.orguobaghdad.edu.iqquora.comtriazolo[4,3-a]quinoline derivatives. uobaghdad.edu.iqiiste.org For instance, refluxing with formic acid yields the parent triazoloquinoline, while reaction with carbon disulfide in pyridine affords the corresponding triazolothione. uobaghdad.edu.iqiiste.org This type of cyclization is a cornerstone in the synthesis of various biologically active molecules.

Formation of Fused Pyrazoles: Condensation with 1,3-dicarbonyl compounds, like β-ketoesters or acetylacetone, provides a direct route to fused pyrazole rings, specifically pyrazolo[4,3-c]quinolines. The reaction begins with the formation of a hydrazone intermediate by reaction with one carbonyl group, followed by an intramolecular cyclization and dehydration involving the second carbonyl group. mdpi.comnih.gov

The table below summarizes key cyclization reactions originating from the hydrazinyl group.

Reactant/ReagentReaction ConditionsProduct TypeReference
Formic AcidReflux acs.orguobaghdad.edu.iqquora.comTriazolo[4,3-a]quinoline uobaghdad.edu.iqiiste.org
Carbon Disulfide / PyridineReflux acs.orguobaghdad.edu.iqquora.comTriazolo[4,3-a]quinoline-1-thione uobaghdad.edu.iqiiste.org
Acetylacetone (a 1,3-dicarbonyl)Acid or heatPyrazolo[4,3-c]quinoline mdpi.com
Aromatic AldehydesEthanol, RefluxSchiff Base (Hydrazone) uobaghdad.edu.iqiiste.org

Reactivity of the Quinoline Ring System

Electrophilic Substitution Reactions on the Quinoline Core

The quinoline ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). This deactivation is more pronounced in the pyridine ring (positions 2, 3, 4) than in the carbocyclic (benzene) ring (positions 5, 6, 7, 8). Consequently, electrophilic attack preferentially occurs on the benzene portion of the molecule.

In this compound, the regiochemical outcome of an EAS reaction is governed by the directing effects of the existing substituents:

The quinoline nitrogen directs electrophiles to the benzene ring.

The 2-hydrazinyl group is a strongly activating, ortho, para-directing group. However, its influence is primarily on the pyridine ring, which is already strongly deactivated. Under acidic conditions typical for EAS (e.g., nitration, sulfonation), this group would be protonated to form a deactivating -NHNH3⁺ group.

The 4-phenyl group exerts a deactivating inductive effect and can sterically hinder attack at the adjacent C-5 position.

Considering these factors, electrophilic substitution is most likely to occur at the C-5 or C-7 positions. However, the combination of deactivating groups on the ring suggests that forcing conditions would be required for such reactions to proceed. Selective substitution at the C-8 position has been observed in other quinoline systems, particularly when C-7 is occupied by an electron-donating group. acs.org

Nucleophilic Substitution Reactions Affecting the Quinoline Moiety

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally favored at the C-2 and C-4 positions, where the negative charge of the Meisenheimer-like intermediate can be effectively stabilized by the nitrogen atom. quora.comquimicaorganica.org The reactivity of a halogen on the benzene ring, such as the chloro group at C-6, is significantly lower.

Displacement of the 6-chloro substituent in this compound would require a potent nucleophile and typically harsh reaction conditions (e.g., high temperatures). The reaction is further disfavored by the presence of the electron-donating 2-hydrazinyl group. Through resonance, this group increases the electron density of the quinoline ring system, thereby reducing its electrophilicity and deactivating it towards nucleophilic attack. Studies on related chloroquinolines confirm that substitution on the benzene portion of the ring is substantially more difficult than on the pyridine portion. mdpi.comresearchgate.net

Influence of the 6-Chloro and 4-Phenyl Substituents on Reaction Selectivity and Rate

The substituents on the quinoline core profoundly modulate the molecule's reactivity and the selectivity of its transformations.

Influence of the 6-Chloro Substituent:

Selectivity: In potential EAS reactions, the chloro group's ortho, para-directing nature makes C-5 and C-7 the most probable sites of substitution.

Influence of the 4-Phenyl Substituent:

Electronic Effect: The phenyl group is weakly deactivating towards the quinoline ring through its inductive effect.

Steric Effect: X-ray crystallography studies of similar 4-phenylquinoline (B1297854) derivatives show that the phenyl ring is significantly twisted out of the plane of the quinoline system, with a dihedral angle often exceeding 50 degrees. nih.gov This non-planar orientation creates considerable steric hindrance around the C-3 and C-5 positions. This steric bulk can impede the approach of reagents, reducing the rate of reaction at these sites. For electrophilic substitution, this effect would further disfavor attack at the C-5 position compared to the C-7 position.

The combined influence of these substituents makes the quinoline core relatively inert to electrophilic attack. For nucleophilic substitution, the displacement of the 6-chloro group is challenging due to its position on the less-activated benzene ring and the deactivating electronic effect of the 2-hydrazinyl group. Therefore, the dominant reactive site of the molecule under most conditions remains the highly nucleophilic hydrazinyl group.

Spectroscopic Characterization Methodologies for 6 Chloro 2 Hydrazinyl 4 Phenylquinoline

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Conformational Analysis via Vibrational Signatures:There is no published research on the conformational analysis of this specific compound using vibrational spectroscopy. Such studies would investigate the orientation of the phenyl and hydrazinyl groups relative to the quinoline (B57606) core.

Further research and publication of the spectroscopic characterization of 6-Chloro-2-hydrazinyl-4-phenylquinoline are required before a comprehensive and scientifically accurate article on this topic can be written.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and resulting fragment ions. gbiosciences.com For this compound (C₁₅H₁₂ClN₃), the mass spectrum is expected to exhibit a distinct molecular ion peak cluster due to the isotopic presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The molecular ion (M⁺) is formed when a high-energy electron beam removes an electron from the molecule. chemguide.co.uk This energetically unstable molecular ion then undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The fragmentation pattern provides a molecular fingerprint, offering insights into the compound's structure.

Given the structure of this compound, several fragmentation pathways can be predicted. The presence of the stable aromatic quinoline and phenyl rings means that the molecular ion peak should be relatively strong. libretexts.org Common fragmentation patterns for quinoline and heterocyclic compounds can involve cleavage of the substituent groups and fission of the heterocyclic ring itself. nih.govnih.gov The hydrazinyl group (-NHNH₂) is a likely site for initial cleavage.

A plausible fragmentation pathway could involve:

Initial α-cleavage: Loss of the terminal NH₂ group as a radical, followed by the loss of a nitrogen molecule (N₂).

Loss of Hydrazine (B178648): Cleavage of the C-N bond to lose the entire hydrazinyl radical (•N₂H₃).

Ring Fragmentation: Fission of the quinoline ring system, which is a common pathway for such heterocyclic structures. nih.gov

Loss of HCl: Elimination of a hydrogen and the chlorine atom.

The resulting fragment ions are detected based on their mass-to-charge (m/z) ratio, allowing for the reconstruction of the molecule's structure.

Table 1: Predicted Mass Spectrometry Data for this compound
m/z Value (for ³⁵Cl)Proposed Fragment IonFormula of FragmentPlausible Neutral Loss
269[M]⁺ (Molecular Ion)[C₁₅H₁₂ClN₃]⁺-
253Fragment after NH₂ loss[C₁₅H₁₀ClN₂]⁺•NH₂
238Fragment after N₂H₃ loss[C₁₅H₉ClN]⁺•N₂H₃
202Fragment after HCl loss from [C₁₅H₉ClN]⁺[C₁₅H₈N]⁺HCl
126Quinoline ring fragment[C₉H₅N]⁺C₆H₄Cl

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. documentsdelivered.com The absorption of photons promotes electrons from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital, LUMO). documentsdelivered.com

The structure of this compound contains several chromophores—the phenyl group and the quinoline bicyclic system—which together form an extended conjugated π-system. The presence of heteroatoms (nitrogen and chlorine) with non-bonding electrons (n-electrons) also influences the electronic spectrum.

The primary electronic transitions expected for this molecule are:

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in the quinoline and phenyl rings, these transitions are expected to result in strong absorption bands.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the quinoline ring and the hydrazinyl group) to a π* antibonding orbital. These are typically of lower energy and intensity compared to π → π* transitions.

The positions of the absorption maxima (λ_max_) are sensitive to the nature of the substituents on the quinoline ring. acs.orgacs.org The chlorine atom at the 6-position acts as an electron-withdrawing group through induction but a weak electron-donating group through resonance. The hydrazinyl group at the 2-position is a strong electron-donating group (auxochrome). These substituents can cause shifts in the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption.

Table 2: Expected Electronic Transitions for this compound
Type of TransitionOrbitals InvolvedExpected Relative EnergyExpected Relative IntensityStructural Origin
π → πHOMO (π) → LUMO (π)HighHigh (ε > 10,000)Conjugated quinoline-phenyl system
n → πHOMO (n) → LUMO (π)LowLow (ε < 2,000)N atoms in quinoline and hydrazinyl group

Crystallographic Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While a specific crystal structure for this compound has not been found in the searched literature, analysis of closely related structures provides significant insight into its expected solid-state conformation. Studies on substituted 6-chloro-phenylquinolines, such as Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate and 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline, reveal common structural motifs. researchgate.netresearchgate.netresearchgate.net

Typically, the quinoline ring system in these derivatives is nearly planar. researchgate.netnih.gov A key structural parameter is the dihedral angle between the plane of the quinoline ring and the plane of the phenyl ring at the 4-position. In related compounds, this angle is often significant, indicating a twisted conformation, for instance, 57.5 (1)° in Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. researchgate.netresearchgate.net

The crystal packing is stabilized by various intermolecular interactions. For a molecule with a hydrazinyl group, strong hydrogen bonding involving the -NH and -NH₂ protons is highly probable, which would play a dominant role in the supramolecular architecture. mdpi.com Additionally, π–π stacking interactions between the aromatic quinoline and phenyl rings of adjacent molecules are expected to contribute to the stability of the crystal lattice, as observed in similar structures. researchgate.netnih.gov

Table 3: Comparative Crystallographic Data of Related 6-Chloro-4-phenylquinoline Derivatives
ParameterMethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate researchgate.netresearchgate.net6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline researchgate.netnih.gov
FormulaC₁₈H₁₄ClNO₂C₂₂H₁₆ClNO
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/n
Quinoline Ring PlanarityNearly planar (r.m.s. deviation = 0.032 Å)Nearly planar (max. deviation = 0.0345 Å)
Phenyl Ring Dihedral Angle57.5 (1)°56.30 (6)° (phenyl vs. quinoline)
Key Intermolecular InteractionsWeak C—H···π interactionsWeak C—H···π and π–π stacking

Following a comprehensive search for scientific literature, it has been determined that detailed computational and theoretical studies focusing specifically on the compound This compound are not available in the public domain. While extensive research exists on the computational analysis of the broader quinoline class of compounds, the specific data required to generate a thorough and scientifically accurate article according to the provided outline for this particular molecule has not been published.

Methodologies such as Density Functional Theory (DFT) for geometry optimization, electronic structure analysis, and prediction of spectroscopic parameters are commonly applied to quinoline derivatives. researchgate.netnih.gov Similarly, molecular docking and molecular dynamics simulations are standard computational techniques used to investigate the potential protein-ligand interactions and dynamic stability of various quinoline-based molecules. mdpi.comnih.gov

However, the application of these methods and the resulting specific data points—such as optimized geometric parameters, HOMO-LUMO energy gaps, predicted NMR chemical shifts, vibrational frequencies, specific protein docking scores, and molecular dynamics stability analyses—are unique to each individual compound. Extrapolating findings from other, even closely related, quinoline derivatives to this compound would be scientifically speculative and inaccurate.

Given the strict requirement to focus solely on this compound and to adhere to a detailed outline requiring specific research findings and data, it is not possible to generate the requested article without the foundational scientific studies being available. No peer-reviewed articles containing the necessary computational data for this exact compound could be retrieved.

Computational Chemistry and Theoretical Studies of 6 Chloro 2 Hydrazinyl 4 Phenylquinoline Systems

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational chemistry and theoretical studies are indispensable tools for elucidating the Structure-Activity Relationships (SAR) of bioactive molecules, including systems based on the 6-chloro-2-hydrazinyl-4-phenylquinoline scaffold. uni-bonn.de SAR analysis is a fundamental concept in medicinal chemistry that describes how the chemical structure of a molecule relates to its biological activity. numberanalytics.com By systematically modifying a molecule's structure and assessing the impact on its biological effect, researchers can identify the key structural features responsible for its therapeutic actions. numberanalytics.comoncodesign-services.com Computational methods allow for the rapid and efficient characterization of these relationships, providing insights that guide the design of more potent and selective drug candidates. nih.gov

The core principle of computational SAR studies is to develop models that correlate a molecule's structural or physicochemical properties with its biological activity. fiveable.me These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. oncodesign-services.comnih.gov For quinoline (B57606) and its derivatives, computational approaches such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore mapping are commonly employed to explore and rationalize their SAR.

Detailed Research Findings

Research on quinoline and quinazoline (B50416) derivatives frequently utilizes computational studies to understand their anticancer, antimicrobial, and enzyme inhibitory activities. Molecular docking, a key computational technique, is used to predict the binding orientation and affinity of a ligand (such as a this compound derivative) within the active site of a target protein. fiveable.me

For example, in studies involving similar quinoline-based compounds, molecular docking has been used to determine binding affinity for specific enzyme targets. nih.gov These studies often reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and amino acid residues in the protein's active site. The "docking score" or "glide score" is a numerical value that estimates the binding affinity; a lower (more negative) score typically indicates a stronger predicted binding interaction. asianpubs.org

In one study on phenyl hydrazine (B178648) derivatives of piperidones, which share some structural motifs with the subject compound, molecular docking against the enzyme dihydrofolate reductase yielded glide scores as low as -7.88, indicating significant binding potency. asianpubs.org Similarly, docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against the PI3Kα enzyme have shown how these molecules occupy the binding site and interact with key residues. mdpi.com Such analyses are critical for understanding the SAR, as they can explain why certain structural modifications enhance or diminish biological activity. For instance, the addition of a specific substituent might enable a new hydrogen bond with the target protein, leading to increased potency.

QSAR models provide a mathematical correlation between the chemical properties of a series of compounds and their biological activities. fiveable.me For a series of this compound analogs, a QSAR model could be built to relate properties like lipophilicity (log P), electronic effects (Hammett constants), and steric parameters to their measured activity (e.g., IC₅₀ values). This allows researchers to predict the activity of new derivatives before they are synthesized.

The following interactive table presents hypothetical data from a computational SAR study on a series of quinoline derivatives, illustrating how modifications to the core structure can influence predicted binding affinity against a hypothetical protein kinase target.

Compound IDR¹ SubstitutionR² SubstitutionDocking Score (kcal/mol)Predicted IC₅₀ (µM)Key Interacting Residues
I -H-H-7.515.2MET793, LYS745
II -OCH₃-H-8.28.5MET793, ASP800, LYS745
III -H-F-7.812.1MET793, LYS745
IV -OCH₃-F-8.94.3MET793, ASP800, THR790
V -Cl-H-8.56.8MET793, CYS797

This table is illustrative. The data is representative of typical findings in computational SAR studies but does not reflect experimentally verified results for these specific compounds.

From this data, a clear SAR can be established. The introduction of a methoxy (B1213986) (-OCH₃) group at the R¹ position (Compound II vs. I) leads to a more favorable docking score and a lower predicted IC₅₀, suggesting this group may be involved in a key interaction, potentially a hydrogen bond with a residue like ASP800. mdpi.com Similarly, the combination of substitutions in Compound IV results in the highest predicted affinity, indicating a synergistic effect. These computational insights are invaluable for guiding the rational design of the next generation of compounds with improved biological activity.

Coordination Chemistry of 6 Chloro 2 Hydrazinyl 4 Phenylquinoline

Ligand Properties of 2-Hydrazinylquinoline Derivatives

2-Hydrazinylquinoline derivatives are a versatile class of nitrogen donor ligands extensively used in coordination chemistry. The presence of both a quinoline (B57606) ring system and a hydrazine (B178648) moiety provides multiple potential coordination sites, allowing these molecules to act as mono- or polydentate ligands. The quinoline nitrogen is a well-established coordination site, while the hydrazine group offers two additional nitrogen atoms (α and β) that can bind to a metal center.

The electronic properties of the quinoline ring can be tuned by the presence of substituents. In the case of 6-Chloro-2-hydrazinyl-4-phenylquinoline, the chloro group at the 6-position acts as an electron-withdrawing group, which can influence the basicity of the quinoline nitrogen and, consequently, its coordination strength. The phenyl group at the 4-position may introduce steric effects that could influence the geometry of the resulting metal complexes.

These ligands can exist in tautomeric forms, and the specific form present can affect the coordination mode. The reactivity of the hydrazine group also allows for the synthesis of Schiff base derivatives through condensation with aldehydes or ketones, further expanding the range of potential ligands and their coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-hydrazinylquinoline derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating. The choice of solvent and the metal-to-ligand molar ratio can influence the stoichiometry and structure of the resulting complex.

Transition Metal Complexes (e.g., with Cu(II), Zn(II), Co(II), Ni(II), Pd(II))

Based on studies of similar ligands, this compound is expected to form stable complexes with a variety of transition metals.

Cu(II) Complexes: Copper(II) complexes with quinoline derivatives have been widely studied. These complexes often exhibit square planar or distorted octahedral geometries.

Zn(II) Complexes: Zinc(II) complexes with nitrogen donor ligands are of interest for their potential biological applications. They typically form tetrahedral or octahedral complexes.

Co(II) Complexes: Cobalt(II) can form complexes with various geometries, including octahedral and tetrahedral, depending on the ligand field.

Ni(II) Complexes: Nickel(II) complexes with hydrazone ligands often exhibit octahedral geometry.

Pd(II) Complexes: Palladium(II) complexes commonly adopt a square planar geometry.

The general synthetic route would involve the reaction shown below:

MCl2 + n(this compound) → [M(this compound)n]Cl2

(where M = Cu(II), Zn(II), Co(II), Ni(II), Pd(II) and n = 1 or 2)

Table 1: Predicted Properties of Transition Metal Complexes with this compound

Metal IonPredicted GeometryPotential ColorMagnetic Properties
Cu(II)Square Planar/Distorted OctahedralGreen/BlueParamagnetic
Zn(II)Tetrahedral/OctahedralColorlessDiamagnetic
Co(II)Tetrahedral/OctahedralBlue/PinkParamagnetic
Ni(II)Octahedral/Square PlanarGreen/RedParamagnetic/Diamagnetic
Pd(II)Square PlanarYellow/OrangeDiamagnetic

This table is predictive and based on the known behavior of similar quinoline-based ligands.

Coordination Modes of the Hydrazinyl and Quinoline Moieties

The coordination of 2-hydrazinylquinoline derivatives to a metal center can occur through several modes. The ligand can act as a bidentate chelate, coordinating through the quinoline nitrogen and the terminal nitrogen of the hydrazine group to form a stable five-membered ring. Alternatively, it can act as a monodentate ligand, binding through either the quinoline nitrogen or one of the hydrazine nitrogens. In some cases, the hydrazine moiety can act as a bridging ligand, linking two metal centers. The specific coordination mode will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Spectroscopic and Structural Analysis of Coordination Compounds

The characterization of these potential metal complexes would rely on a combination of spectroscopic techniques and structural analysis.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The stretching frequencies of the N-H bonds in the hydrazine group and the C=N bond of the quinoline ring are expected to shift upon coordination to a metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen bonds.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d transitions of the metal ions are typically observed in the visible region of the spectrum and are characteristic of the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II), Pd(II)). Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can provide insights into the binding sites.

Table 2: Expected Spectroscopic Shifts Upon Coordination

Spectroscopic TechniqueKey Functional GroupExpected Shift/Change upon Coordination
IR Spectroscopyν(N-H) of hydrazineShift to lower frequency
ν(C=N) of quinolineShift in frequency
New BandsAppearance of ν(M-N) bands
UV-Visible SpectroscopyMetal d-orbitalsAppearance of d-d transition bands
Ligand orbitalsShifts in intraligand π-π* and n-π* transitions
1H NMR SpectroscopyHydrazine N-H protonsBroadening and downfield shift
Quinoline ring protonsDownfield or upfield shifts

This table is predictive and based on general principles of coordination chemistry.

Theoretical Investigations of Metal-Ligand Interactions

Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating the nature of metal-ligand interactions. These theoretical studies can provide insights into the electronic structure, bonding, and stability of the complexes. DFT calculations can be used to optimize the geometry of the complexes, calculate their vibrational frequencies (to compare with experimental IR spectra), and predict their electronic absorption spectra. Natural Bond Orbital (NBO) analysis can be employed to understand the charge transfer and donor-acceptor interactions between the ligand and the metal ion. Such theoretical investigations would be crucial in complementing experimental data and providing a deeper understanding of the coordination chemistry of this compound.

Advanced Applications of 6 Chloro 2 Hydrazinyl 4 Phenylquinoline As a Key Synthetic Intermediate

Precursor for the Synthesis of Novel Heterocyclic Scaffolds with Diverse Architectures

The highly reactive hydrazinyl group of 6-Chloro-2-hydrazinyl-4-phenylquinoline serves as a versatile handle for the construction of various fused and appended heterocyclic systems through cyclocondensation reactions. This reactivity allows for the generation of diverse molecular architectures, which are of significant interest in drug discovery and materials science.

A primary application of this intermediate is in the synthesis of quinoline--pyrazole hybrids. The reaction of the hydrazinyl group with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for constructing the pyrazole (B372694) ring. semanticscholar.orgnih.govresearchgate.net For instance, condensation with β-diketones leads to the formation of N-quinolinyl-pyrazoles. These reactions typically proceed by initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The Vilsmeier-Haack reaction on the intermediate hydrazones can also be employed to synthesize 4-formyl pyrazole derivatives, further expanding the synthetic possibilities. semanticscholar.orgresearchgate.net

Another important class of heterocycles synthesized from this precursor are triazoloquinolines. The fusion of a triazole ring to the quinoline (B57606) core often leads to compounds with enhanced biological activity. The synthesis of semanticscholar.orgresearchgate.netdrugdesign.orgtriazolo[4,3-a]quinolines can be achieved by reacting this compound with orthoesters, such as triethyl orthoformate, or with various aldehydes followed by an oxidative cyclization step. mdpi.com These reactions capitalize on the nucleophilicity of both nitrogen atoms in the hydrazinyl group to build the five-membered triazole ring. Such fused systems are rigid and planar, properties that are often sought after in the design of pharmacologically active molecules.

The versatility of this compound as a precursor is summarized in the table below, highlighting the types of heterocyclic scaffolds that can be generated.

Reagent ClassResulting Heterocyclic ScaffoldType of Reaction
β-Diketones / β-KetoestersSubstituted PyrazolesCyclocondensation
Chalcones (α,β-unsaturated ketones)Substituted PyrazolinesCyclocondensation
Orthoesters / Carboxylic Acids semanticscholar.orgresearchgate.netdrugdesign.orgTriazolo[4,3-a]quinolinesCyclocondensation
Carbon DisulfideThia-heterocyclesCyclization
IsothiocyanatesSubstituted Thioureas (precursors to thiadiazoles)Addition

These examples underscore the role of this compound as a foundational element for creating a diverse library of heterocyclic compounds, enabling extensive exploration of their chemical and biological properties. typeset.iorsc.org

Development of Materials for Optoelectronic Applications

Quinoline and its derivatives have been extensively investigated for their potential in optoelectronic devices, particularly as electroluminescent materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netuconn.edu The quinoline core is electron-deficient, which facilitates electron injection and transport, a crucial property for emissive and electron-transporting layers in OLEDs. mdpi.com The well-known complex, tris-(8-hydroxyquinoline)aluminum (Alq3), is a benchmark material in OLED technology, highlighting the intrinsic suitability of the quinoline scaffold for such applications. bohrium.comresearchgate.net

Derivatives of this compound are promising candidates for new optoelectronic materials. The extended π-conjugation provided by the phenyl group at the C4 position, combined with the electronic influence of the chloro and hydrazinyl substituents, can be used to tune the photophysical properties of the resulting materials. The hydrazinyl group can be derivatized to introduce other chromophores or functional groups, allowing for the fine-tuning of emission wavelengths, quantum yields, and charge-transport characteristics.

For instance, conversion of the hydrazinyl group into hydrazones or incorporating it into larger conjugated systems can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for achieving efficient charge injection and recombination, leading to enhanced electroluminescence. The inherent thermal stability of the quinoline ring is another advantageous feature for the longevity and performance of OLED devices. Research in this area focuses on synthesizing novel ligands from this compound to form metal complexes or purely organic molecules with tailored photophysical properties for next-generation displays and lighting.

PropertyRelevance to OptoelectronicsInfluence of this compound Core
Electron Affinity Efficient electron injection/transport in OLEDsThe electron-deficient quinoline ring is a good base.
π-Conjugation Tunability of HOMO/LUMO levels and emission colorThe 4-phenyl group extends conjugation; derivatization of the hydrazinyl group can further extend it.
Luminescence Serves as the emissive componentQuinoline derivatives are known to be fluorescent; substituents allow tuning of emission properties. mdpi.com
Thermal Stability Device longevity and operational stabilityThe aromatic quinoline scaffold provides a robust and stable molecular core.

Building Blocks for Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the quinoline ring system makes it an excellent platform for the development of fluorescent probes and chemical sensors. researchgate.netresearchgate.net The general principle involves coupling the quinoline fluorophore to a specific recognition site (receptor). Binding of an analyte to the receptor induces a change in the photophysical properties of the quinoline moiety, resulting in a detectable signal such as fluorescence quenching ("turn-off") or enhancement ("turn-on"). nih.govrsc.org

This compound is an ideal building block for such sensors. The hydrazinyl group can be readily converted into a hydrazone by condensation with an appropriate aldehyde or ketone. mdpi.com This hydrazone linkage can serve a dual purpose: it can act as part of the analyte binding site and as a modulator of the quinoline's fluorescence through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

For example, a sensor for a specific metal ion could be designed by reacting this compound with an aldehyde containing a metal-chelating unit. In the absence of the metal ion, the lone pair of electrons on the hydrazone nitrogen might quench the quinoline fluorescence via a PET mechanism. Upon binding the metal ion, this lone pair becomes engaged in coordination, inhibiting the PET process and restoring fluorescence, thus creating a "turn-on" sensor. The phenyl and chloro substituents on the quinoline core can also be used to fine-tune the sensor's spectral properties and sensitivity. semanticscholar.org

Sensor ComponentRoleProvided by this compound
Fluorophore Signaling UnitThe 6-chloro-4-phenylquinoline core exhibits fluorescence.
Receptor Analyte Binding SiteThe hydrazinyl group can be converted into a hydrazone, which acts as a recognition site.
Transduction Mechanism Signal Generation (e.g., PET, ICT)The electronic communication between the hydrazone receptor and the quinoline fluorophore.

Role in the Design of Compounds for Medicinal Chemistry Research

The structural features of this compound make it a valuable starting material for the design of new therapeutic agents. wikipedia.orgyoutube.com The quinoline nucleus is a cornerstone in medicinal chemistry, found in numerous drugs with a wide range of activities. mdpi.com The hydrazinyl group provides a reactive site for constructing more complex molecules with potential biological activity. nih.gov

Construction of Quinolone-Based Hybrid Molecules

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a dual mode of action. rsc.org this compound is an excellent platform for creating such hybrids.

The hydrazinyl moiety can be reacted with various biologically active scaffolds containing a carbonyl group to form stable hydrazone linkages. This approach has been widely used to synthesize quinoline-hydrazone hybrids. nih.govresearchgate.net For example, by condensing the title compound with aldehydes derived from other heterocyclic drugs (e.g., pyrazoles, triazines), novel hybrid molecules can be generated. These hybrids have been explored for various therapeutic applications, including as antibacterial, antifungal, and anticancer agents. nih.govnih.gov The rationale is that the combined molecule may overcome drug resistance mechanisms or interact with multiple biological targets simultaneously.

Formation of Bioisosteric Analogues with Quinoline Moieties

Bioisosterism is a strategy in medicinal chemistry used to modify lead compounds by replacing a functional group with another group that has similar physical and chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. fiveable.meipinnovative.comnih.gov The versatile reactivity of the hydrazinyl group in this compound allows it to be used as a precursor for various functional groups and heterocyclic rings that can act as bioisosteres.

For instance, the carboxylic acid group is a common functionality in many drugs but can suffer from poor membrane permeability and rapid metabolism. Heterocyclic rings such as 1,2,4-triazoles or tetrazoles are well-known bioisosteres of the carboxylic acid group. Starting from this compound, the hydrazinyl group can be readily cyclized into a triazole ring. nih.gov This allows medicinal chemists to replace a carboxylic acid group in a target pharmacophore with a quinoline-triazole moiety, potentially improving its drug-like properties while maintaining the key interactions with its biological target. This approach highlights the sophisticated use of the title compound not just for simple conjugation but for the rational design of advanced bioisosteric analogues. drugdesign.orgnih.gov

Q & A

Q. What are the standard synthetic routes for 6-Chloro-2-hydrazinyl-4-phenylquinoline, and how are intermediates validated?

The synthesis typically involves multi-step reactions starting with chlorinated quinoline scaffolds and hydrazine derivatives. Key steps include:

  • Quinoline core formation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions.
  • Hydrazine functionalization : Reaction of 6-chloro-4-phenylquinoline intermediates with hydrazine hydrate at controlled temperatures (60–80°C) to introduce the hydrazinyl group .
  • Validation : Intermediates are confirmed via thin-layer chromatography (TLC) and mass spectrometry (MS). Final purity is assessed using HPLC with UV detection at 254 nm .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., chloro at C6, hydrazinyl at C2) .
  • Infrared (IR) Spectroscopy : Peaks at 3300–3400 cm1^{-1} confirm N–H stretching in the hydrazine group .
  • Elemental Analysis : Ensures stoichiometric agreement (±0.3% for C, H, N) .

Q. How is the preliminary bioactivity of this compound screened in academic research?

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Staphylococcus aureus and Escherichia coli (MIC values reported) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values compared to reference compounds like 5,7-dichloro-4-hydrazinoquinoline .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve hydrazine reactivity compared to ethanol .
  • Catalysis : Adding p-toluenesulfonic acid (10 mol%) accelerates cyclization, reducing reaction time from 24 to 8 hours .
  • Temperature control : Maintaining 70°C during hydrazine addition minimizes side products (e.g., dimerization) .

Q. How should contradictions in reported bioactivity data (e.g., variable IC50_{50}50​) be addressed?

  • Standardize assay conditions : Use identical cell lines, incubation times, and controls. For example, discrepancies in anticancer activity may arise from differing serum concentrations in cell culture media .
  • Structural validation : Confirm compound purity (>95%) via HPLC to rule out impurities affecting bioactivity .

Q. What strategies are effective for structure-activity relationship (SAR) studies of quinoline-hydrazine derivatives?

  • Substituent variation : Compare analogs with substituents like methyl (2-methyl), fluoro (6-fluoro), or ethoxyphenyl (4-ethoxyphenyl) to assess impact on bioactivity (Table 1) .
Substituent Antimicrobial Activity Anticancer Activity
6-Chloro-2-hydrazinylModerateHigh
6-Fluoro-2-hydrazinylLowModerate
5,7-Dichloro-4-hydrazinylHighHigh

Q. How can derivatives of this compound be designed for targeting specific enzymes?

  • Molecular docking : Use software like AutoDock to predict binding to targets (e.g., Plasmodium falciparum enoyl-ACP reductase for antimalarial activity) .
  • Functional group addition : Introduce sulfonamide or triazole moieties to enhance interactions with enzyme active sites .

Q. What computational methods are used to predict physicochemical properties of this compound?

  • LogP calculation : Employ SwissADME to estimate lipophilicity (critical for blood-brain barrier penetration) .
  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS .
  • Prodrug synthesis : Acetylate the hydrazine group to improve aqueous solubility, then hydrolyze in vivo .

Q. What novel applications of this compound are emerging in drug development?

  • Antiviral research : Screening against RNA viruses (e.g., SARS-CoV-2) via pseudovirus entry assays .
  • Neuroprotection : Evaluation in Alzheimer’s models (e.g., inhibition of β-amyloid aggregation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.